molecular formula C14H8F4O2 B1322953 3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 845826-91-7

3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1322953
CAS No.: 845826-91-7
M. Wt: 284.2 g/mol
InChI Key: XZWHWMITJFDUPI-UHFFFAOYSA-N
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Description

3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a fluoro group at the 3-position and a trifluoromethyl group at the 4’-position of the biphenyl structure. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound could participate in transmetalation, a process where an organoboron compound transfers a formally nucleophilic organic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound might participate, is a crucial process in the synthesis of various organic compounds . These compounds could then participate in numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of oxidizing or reducing agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of Fluoro and Trifluoromethyl Groups: The fluoro group can be introduced via electrophilic fluorination, while the trifluoromethyl group can be added using a trifluoromethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]
  • 3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]
  • 4-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid

Uniqueness

3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHWMITJFDUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630806
Record name 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845826-91-7
Record name 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Production Example 14 was repeated except that 4-(trifluoromethyl)phenylboronic acid and 4-bromo-2-fluorobenzenecarboxylic acid were used, to provide the title compound as white solid.
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